molecular formula C13H11Cl2N3O4S B5191752 4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE

4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE

Cat. No.: B5191752
M. Wt: 376.2 g/mol
InChI Key: MOSTVNRKWSNBRO-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, nitro, and thiazole groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with 5-nitro-1,3-thiazole-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C

    Substitution: Amines, thiols, base catalysts

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 4-(2,4-DICHLOROPHENOXY)-N~1~-(5-AMINO-1,3-THIAZOL-2-YL)BUTANAMIDE

    Substitution: Various substituted phenoxy derivatives

    Hydrolysis: 4-(2,4-DICHLOROPHENOXY)BUTANOIC ACID and 5-NITRO-1,3-THIAZOLE-2-AMINE

Scientific Research Applications

4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and thiazole groups contribute to its binding affinity and specificity towards certain enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-DICHLOROPHENOXY)BUTANOIC ACID
  • 5-NITRO-1,3-THIAZOLE-2-AMINE
  • 2,4-DICHLOROPHENOXYACETIC ACID

Uniqueness

4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O4S/c14-8-3-4-10(9(15)6-8)22-5-1-2-11(19)17-13-16-7-12(23-13)18(20)21/h3-4,6-7H,1-2,5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSTVNRKWSNBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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